molecular formula C8H8FN B1266902 6-Fluoroindoline CAS No. 2343-23-9

6-Fluoroindoline

Cat. No.: B1266902
CAS No.: 2343-23-9
M. Wt: 137.15 g/mol
InChI Key: PBLNKUULIMDAIC-UHFFFAOYSA-N
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Description

6-Fluoroindoline is a heterocyclic compound containing a nitrogen atom in its ring structure. It is a fluorinated derivative of indoline, which is a structural component of many biologically active compounds. The incorporation of fluorine into the indoline structure can significantly influence its reactivity, selectivity, and biological activity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as this compound-2,3-dione.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the indoline ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

6-Fluoroindoline has a wide range of applications in scientific research:

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNKUULIMDAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293700
Record name 6-Fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343-23-9
Record name 2343-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-fluoro-1H-indole (21.0 g, 0.155 mol) in dioxane (210 mL) was added BH3—NEt3 (92 mL, 0.620 mol) and a 12 M solution of HCl (27 mL, 0.326 mol) dropwise. The reaction mixture was stirred at room temperature for 10 min then at reflux for 2.5 h. The mixture was cooled to room temperature, and 6 M HCl (210 mL) was added. The mixture stirred at room temperature for 10 min and then at reflux for 1.5 h. The dioxane was removed under reduced pressure, and the residue diluted with water (500 mL) and washed with diethyl ether (1×250 mL). The aqueous fraction was basified with 10% NaOH and extracted with diethyl ether (3×250 mL). The combined organic layers were washed with water (2×100 mL) and brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure, giving 22.3 g of the title compound.
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3—NEt3
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add sodium cyanoborohydride (5.57 g, 88.78 mmol) to a solution of 6-fluoro-indole (10 g, 73.99 mmol) in acetic acid (100 ml). Stir at room temperature for 30 minutes. Pour the reaction mixture into 5N sodium hydroxide and extract with ethyl acetate. Wash the combined organic phases with saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrated under reduced pressure and subject the residue to silica gel chromatography to provide the desired compound as a colorless oil (7.69 g, 76%).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-fluoroindoline accumulation in the study of fluorinated antibiotics?

A: The research paper focuses on the preparation of fluorinated antibiotics, specifically exploring the use of 6-fluorotryptophan in the culture broth of Streptomyces sp. H-63. Interestingly, the study reveals that introducing 6-fluorotryptophan leads to the accumulation of 3a-hydroxy-6-fluoroindoline. [] This observation suggests that this compound might be an intermediate compound in the biosynthetic pathway of fluorinated vulgamycins. Further investigation into the role of this compound could provide valuable insights into the mechanism of fluorinated vulgamycin biosynthesis and facilitate the development of novel fluorinated antibiotics.

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